5-Heptadecylresorcinol 5-Heptadecylresorcinol 5-Heptadecylresorcinol belongs to the group of alk(en)ylresorcinols (ARs), exhibiting pharmacological properties such as anti-inflammatory, anti-carcinogenic and anti-microbial bioactivities. It is most commonly found in cereals such as barley, spelt, wheat, rye, ginkgo, mango peels, pulp, peas, etc.
5-N-Heptadecylresorcinol, also known as 5-heptadecylbenzene-1, 3-diol, belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Heptadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Heptadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-heptadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-heptadecylresorcinol can be found in a number of food items such as barley, hard wheat, cereals and cereal products, and rye. This makes 5-N-heptadecylresorcinol a potential biomarker for the consumption of these food products.
5-heptadecylresorcinol is a 5-alkylresorcinol that is resorcinol which is substituted by a heptadecyl group at position 5. It is found in wheat bran. It has a role as an antineoplastic agent and a plant metabolite.
Brand Name: Vulcanchem
CAS No.: 41442-57-3
VCID: VC21119082
InChI: InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3
SMILES: CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Molecular Formula: C23H40O2
Molecular Weight: 348.6 g/mol

5-Heptadecylresorcinol

CAS No.: 41442-57-3

Cat. No.: VC21119082

Molecular Formula: C23H40O2

Molecular Weight: 348.6 g/mol

* For research use only. Not for human or veterinary use.

5-Heptadecylresorcinol - 41442-57-3

Specification

CAS No. 41442-57-3
Molecular Formula C23H40O2
Molecular Weight 348.6 g/mol
IUPAC Name 5-heptadecylbenzene-1,3-diol
Standard InChI InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3
Standard InChI Key BBGNINPPDHJETF-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Canonical SMILES CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O
Appearance Brown powder
Melting Point 91-93°C

Introduction

Chemical Structure and Properties

5-Heptadecylresorcinol is a resorcinol derivative characterized by a heptadecyl (C17) alkyl chain attached at position 5 of the resorcinol ring. The chemical structure consists of a 1,3-dihydroxybenzene (resorcinol) core with the long-chain alkyl group providing its distinctive biochemical properties .

Chemical Identification and Nomenclature

The compound is formally identified through multiple classification systems as outlined below:

ParameterValue
IUPAC Name5-heptadecylbenzene-1,3-diol
Molecular FormulaC23H40O2
CAS Number41442-57-3
PubChem ID181700
Molecular Weight348.5625 g/mol
Exact Mass348.302830524
InChI KeyBBGNINPPDHJETF-UHFFFAOYSA-N

The compound is also known by several synonyms including 5-N-heptadecylresorcinol, 5-heptadecyl-1,3-benzenediol, and 5-heptadecyl-1,3-dihydroxybenzene .

Physical and Chemical Characteristics

5-Heptadecylresorcinol exhibits specific physical properties that influence its handling, storage, and biological activity:

PropertyDescription
Physical FormNeat
Recommended Storage Temperature2-8°C
SolubilityLimited water solubility due to hydrophobic alkyl chain
Chemical ClassificationPhenolic lipid, Alkylresorcinol
Structural Features1,3-dihydroxybenzene with heptadecyl chain at position 5

The compound's amphiphilic nature, with a hydrophilic resorcinol head and a hydrophobic alkyl tail, contributes to its biological membrane interactions and potential therapeutic applications .

Natural Sources and Distribution

5-Heptadecylresorcinol is predominantly found in the outer layers of cereal grains, particularly in whole wheat and rye. Its presence serves as a biomarker for whole grain consumption in nutritional studies.

Plant Sources

The compound occurs naturally in several food sources:

Source CategorySpecific Sources
Cereal GrainsBarley, spelt, wheat, rye
FruitsMango peels and pulp
Other PlantsGinkgo, peas
Marine SourcesBryozoans (e.g., Schizomavella mamillata)

The highest concentrations are typically found in the bran fraction of cereal grains, particularly wheat bran and rye . Interestingly, 5-heptadecylresorcinol and related compounds have also been isolated from marine organisms such as bryozoans, suggesting convergent evolution of these bioactive molecules across different biological kingdoms .

Biochemical Activities and Functions

5-Heptadecylresorcinol demonstrates diverse biochemical activities that explain its therapeutic potential in various physiological systems.

Molecular Targets and Mechanisms

Research has identified several key molecular pathways influenced by 5-heptadecylresorcinol:

MechanismDescription
SIRT3 ActivationUpregulates Sirtuin 3, a mitochondrial deacetylase
Autophagy PromotionEnhances autophagic flux and expression of autophagy-related proteins
Mitophagy RegulationActivates PINK1-Parkin pathway for mitochondrial quality control
FOXO3A SignalingModulates transcription factor activity affecting cellular stress responses
Antioxidant ActivityDemonstrates radical-scavenging properties in ABTS assays

These molecular interactions contribute to the compound's cellular protective effects, particularly in metabolic tissues affected by obesity and inflammation .

Research Findings on Health Benefits

Recent scientific investigations have revealed multiple health-promoting effects of 5-heptadecylresorcinol, particularly in metabolic and inflammatory conditions.

Mitochondrial Protection and Function

5-Heptadecylresorcinol demonstrates significant protective effects on mitochondrial function across different cell types:

FindingExperimental ContextOutcome
Restoration of Mitochondrial Membrane PotentialPA-induced (0.5 mM) mitochondrial dysfunction in C2C12 cellsDose-dependent improvement with 5-20 μM 5-heptadecylresorcinol
Enhanced Mitochondrial Energy MetabolismSkeletal muscle cells treated with palmitic acidIncreased oxygen consumption rate and ATP production
Improved Mitochondrial ContentHigh-fat diet mouse modelIncreased mitochondrial biogenesis markers with 30-150 mg/kg/day dosing
Reduced Mitochondrial ROS ProductionInflammatory conditioned medium-treated adipocytesSignificant decrease in oxidative damage markers

The compound's ability to preserve and enhance mitochondrial function appears central to its metabolic benefits and suggests therapeutic potential in conditions characterized by mitochondrial dysfunction .

Anti-obesity Effects

Studies have demonstrated that 5-heptadecylresorcinol can ameliorate obesity-related metabolic disturbances:

EffectExperimental ModelResults
Reduced Adipocyte LipolysisInflammatory conditioned medium (CM) treated adipocytesDecreased release of free fatty acids
Improved Skeletal Muscle FunctionHigh-fat diet-induced obesity in miceEnhanced muscle mitochondrial function and reduced atrophy
Decreased Adipose Tissue InflammationC57BL/6J mice on high-fat dietReduced macrophage infiltration in adipose tissue
Enhanced Metabolic FlexibilityIn vitro and in vivo obesity modelsImproved switching between substrate utilization pathways

The administration of 5-heptadecylresorcinol at doses of 30 and 150 mg/kg/day significantly improved high-fat diet-induced obesity parameters, suggesting potential applications in weight management strategies .

Autophagy Regulation

A key mechanism underlying 5-heptadecylresorcinol's beneficial effects is its ability to modulate autophagy:

Autophagic EffectObservationSignificance
Enhanced LC3B-II/I RatioIncreased in treated adipocytes and muscle cellsMarker of autophagosome formation
Upregulated Beclin1 and Atg5Observed in multiple experimental modelsCritical proteins in autophagy initiation
Activated PINK1-Parkin PathwayDemonstrated in mitochondrial stress conditionsSelective mitophagy promotion
Sirt3-Dependent MechanismBlocked by Sirt3 inhibitionIdentifies upstream regulator of autophagy response

The compound's ability to stimulate autophagy, particularly mitophagy (selective autophagy of damaged mitochondria), appears essential for its protective effects against metabolic dysfunction .

Analytical Applications

5-Heptadecylresorcinol serves important analytical purposes in research and agriculture.

Biomarker Applications

The compound functions as a biomarker in nutritional research:

ApplicationPurposeMethodology
Whole Grain Consumption AssessmentEpidemiological studies of dietary habitsPlasma/urine analysis of 5-heptadecylresorcinol levels
Food AuthenticationVerification of whole grain content in food productsChromatographic analysis
Agricultural Product AnalysisQuality control of cereal productsQuantification in mango peels, rye grains, and other products

Synthesis and Structural Characterization

Synthetic Routes

The synthesis of 5-heptadecylresorcinol and related compounds has been described in scientific literature:

Synthetic ApproachStarting MaterialsKey Reactions
Alkylation of ResorcinolResorcinol and heptadecyl halidesFriedel-Crafts alkylation
Grignard ReactionHexadecylbromomagnesium and 3,5-dimethoxybenzoyl chlorideOrganometallic addition followed by reduction

The critical step in alkylresorcinol synthesis is typically establishing the carbon-carbon bond between the aromatic ring and the alkyl chain, often achieved through Friedel-Crafts or organometallic chemistry .

Structural Characterization

Modern analytical techniques enable precise structural characterization of 5-heptadecylresorcinol:

TechniqueApplicationKey Observations
NMR SpectroscopyStructural confirmationCharacteristic signals for aromatic protons (δ H 6.07-6.13) and benzylic methylene (δ H 2.48)
Mass SpectrometryMolecular weight determinationExact mass of 348.302830524
Infrared SpectroscopyFunctional group identificationHydroxyl and aromatic bands
X-ray CrystallographyThree-dimensional structureConfirming planarity of aromatic ring and conformation of alkyl chain

These analytical approaches are essential for confirming the identity and purity of 5-heptadecylresorcinol in both research and commercial applications .

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